molecular formula C25H26N6OS B2911406 (4-phenylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone CAS No. 1114651-66-9

(4-phenylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone

Cat. No.: B2911406
CAS No.: 1114651-66-9
M. Wt: 458.58
InChI Key: MHUWRPGBDVUABW-UHFFFAOYSA-N
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Description

(4-Phenylpiperazin-1-yl)(1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylpiperazine moiety and a pyridothienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylpiperazin-1-yl)(1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridothienopyrimidine core, which can be synthesized through the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The phenylpiperazine moiety is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylpiperazin-1-yl)(1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the phenylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, (4-Phenylpiperazin-1-yl)(1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s .

Medicine

The compound’s potential therapeutic applications include its use as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Phenylpiperazin-1-yl)(1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone apart is its combination of the phenylpiperazine and pyridothienopyrimidine moieties, which confer unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions with molecular targets.

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6OS/c32-25(31-15-13-29(14-16-31)19-5-2-1-3-6-19)18-8-11-30(12-9-18)23-22-21(27-17-28-23)20-7-4-10-26-24(20)33-22/h1-7,10,17-18H,8-9,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUWRPGBDVUABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NC=NC5=C4SC6=C5C=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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